10R-Methyltridecan-2-one
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Overview
Description
10R-Methyltridecan-2-one: is an organic compound with the molecular formula C14H28O It is a ketone with a methyl group attached to the tenth carbon of a tridecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10R-Methyltridecan-2-one typically involves the use of specific reagents and catalysts to achieve the desired configuration. One common method is the catalytic hydrogenation of a precursor molecule, followed by selective oxidation to introduce the ketone functional group. The reaction conditions often include controlled temperatures and pressures to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 10R-Methyltridecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: 10R-Methyltridecan-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemistry.
Biology: In biological research, this compound has been studied for its potential role as a pheromone. It has been identified as a sex pheromone in certain insect species, making it valuable for studies on insect behavior and pest control .
Medicine: The compound’s potential biological activity has led to investigations into its use in medicinal chemistry. Researchers are exploring its effects on various biological pathways and its potential as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors. Its unique scent profile makes it a valuable ingredient in perfumes and other scented products.
Mechanism of Action
The mechanism of action of 10R-Methyltridecan-2-one involves its interaction with specific molecular targets. In the case of its role as a pheromone, the compound binds to olfactory receptors in insects, triggering a behavioral response. The exact molecular pathways involved in this process are still under investigation, but it is believed that the compound’s structure allows for selective binding to these receptors .
Comparison with Similar Compounds
2-Tridecanone: Another ketone with a similar carbon chain length but different functional group positioning.
10-Methyltridecan-2-ol: A related alcohol with a hydroxyl group instead of a ketone.
10-Methyltridecanoic Acid: The carboxylic acid derivative of 10R-Methyltridecan-2-one.
Uniqueness: this compound is unique due to its specific stereochemistry and functional group placement. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, making it valuable for specific applications in research and industry.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike. As studies continue, the full potential of this compound is likely to be further explored and realized.
Properties
CAS No. |
82621-53-2 |
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Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
(10R)-10-methyltridecan-2-one |
InChI |
InChI=1S/C14H28O/c1-4-10-13(2)11-8-6-5-7-9-12-14(3)15/h13H,4-12H2,1-3H3/t13-/m1/s1 |
InChI Key |
NJTTWHKSGLGWQM-CYBMUJFWSA-N |
Isomeric SMILES |
CCC[C@@H](C)CCCCCCCC(=O)C |
Canonical SMILES |
CCCC(C)CCCCCCCC(=O)C |
Origin of Product |
United States |
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